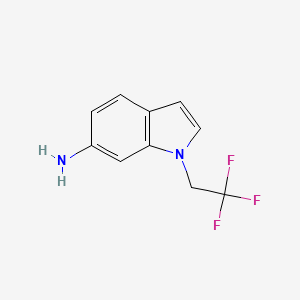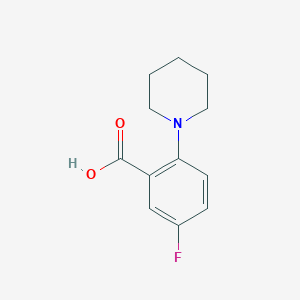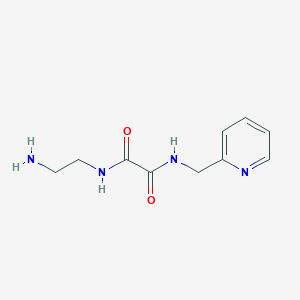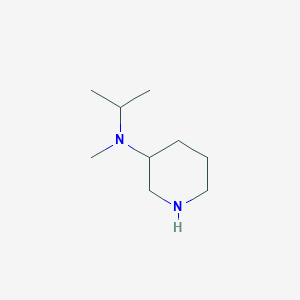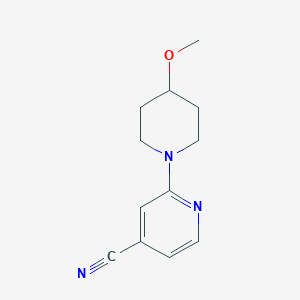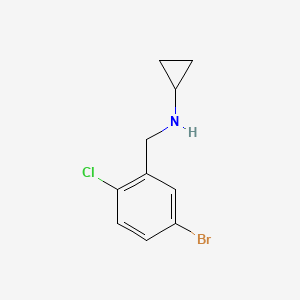
N-(5-Bromo-2-chlorobenzyl)cyclopropanamine
Overview
Description
N-(5-Bromo-2-chlorobenzyl)cyclopropanamine is a useful research compound. Its molecular formula is C10H11BrClN and its molecular weight is 260.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Bromo-2-chlorobenzyl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Bromo-2-chlorobenzyl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity of Cyclopropanecarboxyl Derivatives : Tian et al. (2009) explored the synthesis of N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, highlighting the biological activity of cyclopropanecarboxylic acid derivatives. They found that certain derivatives exhibit excellent herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Cyclopropanamine Compounds in Neuroscience : A 2016 paper discusses a series of functionalized cyclopropanamine inhibitors of Lysine-specific demethylase-1 (LSD1), suggesting their potential therapeutic applications in treating conditions like schizophrenia and Alzheimer’s disease (B. Blass, 2016).
Antiviral Activity of Cyclopropanamine Analogues : Hocková et al. (2003) investigated 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which include cyclopropanamine derivatives. They found that these compounds exhibited significant inhibitory activity against retrovirus replication in cell culture (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis of Cyclopropylideneacetates : Research by Limbach et al. (2004) focused on the synthesis of cyclopropylideneacetates, showcasing the utility of cyclopropanamine-related structures in organic synthesis (Limbach, Dalai, & Meijere, 2004).
Chemistry of Chloramines and Bromamines : Wojtowicz (2000) discussed the chemistry of N-Halamines, including chloramines and bromamines, which are related to the structure of N-(5-Bromo-2-chlorobenzyl)cyclopropanamine. These compounds have both research and commercial importance, particularly in water treatment and disinfection (Wojtowicz, 2000).
Pharmacological Properties of 5-(2-Aminopropyl)benzofuran : A study by Cha et al. (2016) on 5-(2-aminopropyl)benzofuran, a structurally related compound, revealed that it increases dopamine levels in the brain, indicating the potential for dependence (Cha, Lee, Eom, Kim, Shin, Yun, Han, & Kim, 2016).
properties
IUPAC Name |
N-[(5-bromo-2-chlorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQHSNFKAVTEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-chlorobenzyl)cyclopropanamine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

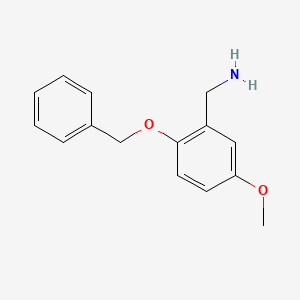
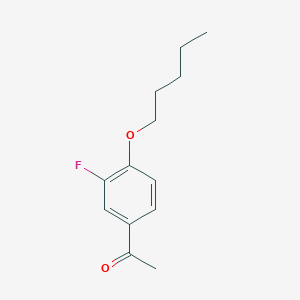
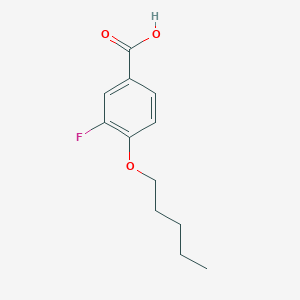
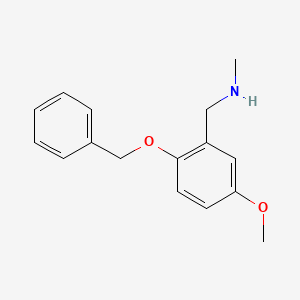

![Propyl({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B7865650.png)
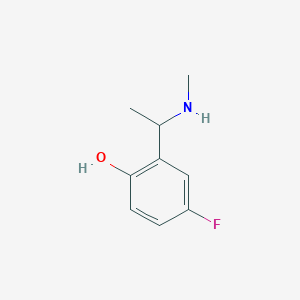
![(Cyclobutylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B7865661.png)
![(Cyclobutylmethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B7865669.png)
